PPTN hydrochloride

Overview

Description

Mechanism of Action

Target of Action

PPTN hydrochloride is a high affinity and selective antagonist of the P2Y14 receptor . The P2Y14 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in various biological processes .

Mode of Action

This compound interacts with its target, the P2Y14 receptor, by inhibiting its function . It exhibits a high degree of selectivity for the P2Y14 receptor, showing no agonist or antagonist effect at the P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, or P2Y13 receptors .

Biochemical Pathways

The P2Y14 receptor is involved in various biochemical pathways. For instance, it has been found to regulate the differentiation and mobilization of hematopoietic stem cells . This compound, as an antagonist of the P2Y14 receptor, can inhibit these processes .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability.

Result of Action

The action of this compound on the P2Y14 receptor has several molecular and cellular effects. It inhibits UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo, and also blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells in vitro . In a mouse model of neurofibromatosis type 1, the inhibition of the P2Y14 receptor by this compound was found to reduce Schwann cell precursor self-renewal, delay neurofibroma initiation, and improve Schwann cell Remak bundles .

Action Environment

It is known that several factors such as age, strain, species variation, pregnancy, physical state and chemical properties of the toxicant, and environmental factors can greatly influence the toxicity of a specific compound . Therefore, it is reasonable to assume that similar factors could also influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

PPTN hydrochloride plays a crucial role in biochemical reactions by selectively inhibiting the P2Y14 receptor. This receptor is part of the purinergic receptor family, which is involved in various physiological processes, including inflammation and immune responses. This compound exhibits a high affinity for the P2Y14 receptor, with a binding constant (K_B) of 434 picomolar. It demonstrates over 10,000-fold selectivity for the P2Y14 receptor compared to other P2Y receptors . The compound inhibits UDP-glucose and MRS 2690-induced porcine pancreatic artery contraction ex vivo and blocks UDP-glucose-induced chemotaxis of HL-60 leukemia cells in vitro .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In isolated rat satellite glial cells, this compound inhibits UDP-glucose-induced secretion of interleukin-1 beta and chemokine (C-C motif) ligand 2. It also reduces the phosphorylation of extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase . These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its selective binding to the P2Y14 receptor. By antagonizing this receptor, this compound inhibits the downstream signaling pathways activated by UDP-glucose. This inhibition leads to a reduction in the secretion of pro-inflammatory cytokines and chemokines, as well as a decrease in the activation of key signaling molecules such as extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 mitogen-activated protein kinase . These molecular interactions highlight the compound’s potential as a therapeutic agent for conditions involving excessive inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at -20°C and maintains its biochemical activity over extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, in rat models, this compound administration reduces mechanical hyperalgesia induced by complete Freund’s adjuvant, indicating its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits UDP-glucose-induced signaling without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including potential impacts on liver and kidney function. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure both efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to purinergic signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of nucleotides, such as UDP-glucose. By inhibiting the P2Y14 receptor, this compound can alter metabolic flux and metabolite levels, potentially impacting various physiological processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the P2Y14 receptor on cell membranes. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and molecular weight .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is directed to the cell membrane, where it interacts with the P2Y14 receptor. Post-translational modifications and targeting signals may further influence its localization to specific compartments or organelles, thereby modulating its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PPTN hydrochloride involves multiple steps, starting with the preparation of the core naphthalene structure, followed by the introduction of the piperidinyl and trifluoromethylphenyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to monitor the product’s quality .

Chemical Reactions Analysis

Types of Reactions: PPTN hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the compound’s oxidation state .

Scientific Research Applications

PPTN hydrochloride is extensively used in scientific research due to its high affinity and selectivity for the P2Y14 receptor. It is employed in studies investigating the role of P2Y14 receptors in various physiological and pathological processes. In biology and medicine, this compound is used to explore the mechanisms of inflammation and immune responses. It has also been utilized in studies related to cancer and cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds:

- Clopidogrel hydrogen sulfate

- MRS 2578

- BPTU

- Uridine 5’-diphosphate

- Ticagrelor metabolite M5

- Cangrelor tetrasodium

- N6-(4-Hydroxybenzyl)adenosine

Uniqueness: PPTN hydrochloride stands out due to its exceptional selectivity for the P2Y14 receptor, exhibiting over 10,000-fold selectivity compared to other P2Y receptors. This high selectivity makes it a unique and valuable compound for research focused on P2Y14 receptor functions and related pathways .

Properties

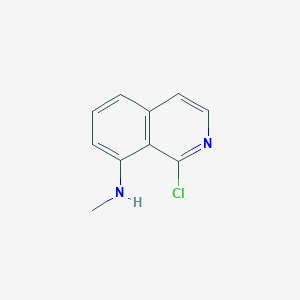

IUPAC Name |

4-(4-piperidin-4-ylphenyl)-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24F3NO2.ClH/c30-29(31,32)25-8-5-19(6-9-25)22-7-10-26-23(15-22)16-24(28(34)35)17-27(26)21-3-1-18(2-4-21)20-11-13-33-14-12-20;/h1-10,15-17,20,33H,11-14H2,(H,34,35);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMVYPCBLWYNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)C3=C4C=CC(=CC4=CC(=C3)C(=O)O)C5=CC=C(C=C5)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PPTN hydrochloride exert its neuroprotective effects after SAH?

A: this compound is a selective antagonist of the P2Y14 receptor []. Following SAH, there is an increase in the levels of uridine diphosphate glucose (UDP-G) in the cerebrospinal fluid []. UDP-G can activate P2Y14 receptors, which are primarily expressed on neurons []. This activation contributes to neuronal apoptosis, exacerbating brain damage []. By blocking the P2Y14 receptor, this compound disrupts this signaling pathway, leading to a reduction in neuronal apoptosis and improved neurological outcomes after SAH [].

Q2: What are the long-term effects of early P2Y14 receptor inhibition by this compound on neurological function after SAH?

A: The study demonstrated that early administration of this compound, one hour after SAH induction, not only reduced neuronal apoptosis in the acute phase but also led to long-term benefits []. These benefits included:

- Preservation of neuronal populations: this compound treatment helped preserve the number of surviving neurons in crucial brain regions like the hippocampus, amygdala, and cortex [].

- Improved cognitive function: Rats treated with this compound showed enhanced performance in water maze tests one month after SAH, suggesting improved learning and memory compared to untreated SAH rats [].

- Reduced depressive-like behavior: this compound treatment attenuated depressive-like behaviors in rats one month after SAH, indicating a potential role in mitigating the emotional and psychological consequences of SAH [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-methyl-1H-pyrazolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1460151.png)

![3-{1-[(2-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1460152.png)

![Tert-butyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B1460155.png)

![3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460171.png)

![4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1460172.png)

![tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1460173.png)